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Compound of Interest

Compound Name: Dbco-Amine TFA

Cat. No.: B15550795 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties and chemical compatibility of

Dibenzocyclooctyne-Amine Trifluoroacetic acid salt (DBCO-Amine TFA), a key reagent in the

field of bioconjugation and drug development. Its utility in copper-free click chemistry makes it

an invaluable tool for the precise and stable labeling of biomolecules.

Core Properties of DBCO-Amine TFA
DBCO-Amine TFA is a bifunctional linker possessing a strained dibenzocyclooctyne (DBCO)

moiety and a primary amine. The DBCO group allows for highly selective and efficient strain-

promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules, while

the primary amine enables conjugation to various electrophilic groups, most notably activated

esters like N-hydroxysuccinimide (NHS) esters. The trifluoroacetate salt form can influence its

solubility and handling characteristics.

Quantitative Data Summary
The following table summarizes the key quantitative properties of a typical DBCO-Amine TFA
reagent. Note that slight variations may exist between different commercial suppliers.
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Property Value

Molecular Formula C₁₈H₁₆N₂O · C₂HF₃O₂

Molecular Weight 389.4 g/mol

Purity Typically ≥95% (as determined by HPLC)

Appearance White to off-white solid or powder

Solubility
Soluble in organic solvents such as DMSO,

DMF, and acetonitrile.[1] Insoluble in water.

Storage Conditions
Store at -20°C, desiccated and protected from

light.

UV Absorption (DBCO) λmax ≈ 309 nm

Chemical Compatibility and Reactivity
The utility of DBCO-Amine TFA hinges on the orthogonal reactivity of its two functional groups.

The DBCO moiety is specifically reactive towards azides, while the amine group can be

coupled to carboxylic acids or their activated forms.

Chemical Compatibility Data
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Reagent/Condition Compatibility Notes

Azides (-N₃) 🔴

Reactive. Forms a stable

triazole linkage via SPAAC.

Avoid sodium azide in buffers.

[2]

NHS Esters 🟢

Compatible. The amine group

of DBCO-Amine TFA is highly

reactive with NHS esters.

Carboxylic Acids (-COOH) 🟡

Requires Activation. The amine

group reacts with carboxylic

acids in the presence of

carbodiimide activators like

EDC to form a stable amide

bond.

Primary Amines (-NH₂) 🟢

Generally Compatible. The

DBCO group is unreactive

towards amines. Buffers

containing primary amines

(e.g., Tris, glycine) should be

avoided when the intention is

to react the amine group of

DBCO-Amine TFA.[3]

Thiols (-SH) 🟢

Generally Compatible. The

DBCO group is significantly

more reactive with azides than

with thiols, ensuring high

selectivity under physiological

conditions.

Hydroxyls (-OH) 🟢

Compatible. The DBCO group

does not react with hydroxyl

groups.

Strong Acids (pH < 5) 🔴 Incompatible. The DBCO ring

can undergo rearrangement

and degradation under
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strongly acidic conditions, such

as high concentrations of TFA.

[4][5][6]

Strong Bases 🟡

Moderately Compatible. While

generally more stable to basic

conditions than acidic ones,

prolonged exposure to strong

bases should be avoided.

Reducing Agents (e.g., DTT,

TCEP)
🟢

Generally Compatible. These

are often used in protein

chemistry and do not typically

interfere with the DBCO-azide

reaction.

Copper (I) ions 🟢

Compatible. The reaction is

copper-free, a key advantage

for biological applications

where copper can be toxic.[7]

Legend: 🟢 Compatible; 🟡 Use with caution/requires specific conditions; 🔴

Incompatible/Reactive

Experimental Protocols
Protocol 1: Conjugation of DBCO-Amine TFA to a
Carboxylated Protein using EDC/NHS Chemistry
This protocol outlines the steps to conjugate DBCO-Amine TFA to a protein with accessible

carboxyl groups (e.g., on aspartic or glutamic acid residues).

Materials:

Carboxylated protein in a suitable buffer (e.g., 0.1 M MES, pH 6.0)

DBCO-Amine TFA

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysulfosuccinimide (Sulfo-NHS)

Anhydrous DMSO or DMF

Coupling Buffer (e.g., PBS, pH 7.4)

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Desalting column or dialysis cassette

Procedure:

Reagent Preparation:

Dissolve the carboxylated protein in MES buffer to a concentration of 1-5 mg/mL.

Prepare a 10 mM stock solution of DBCO-Amine TFA in anhydrous DMSO.

Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in

anhydrous DMSO or water.

Activation of Carboxyl Groups:

To the protein solution, add a 10-20 fold molar excess of EDC and Sulfo-NHS.

Incubate for 15-30 minutes at room temperature with gentle mixing.

Conjugation with DBCO-Amine TFA:

Add a 10-20 fold molar excess of the DBCO-Amine TFA stock solution to the activated

protein solution.

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Quenching the Reaction:

Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

Incubate for 15 minutes at room temperature.
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Purification:

Remove excess, unreacted reagents by passing the reaction mixture through a desalting

column or by dialysis against PBS.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)
This protocol describes the "click" reaction between a DBCO-labeled biomolecule and an

azide-functionalized partner.

Materials:

DBCO-labeled biomolecule (from Protocol 1 or other synthesis) in a suitable buffer (e.g.,

PBS, pH 7.4)

Azide-functionalized molecule

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

Reaction Setup:

Dissolve the DBCO-labeled biomolecule and the azide-functionalized molecule in the

Reaction Buffer.

A 1.5 to 10-fold molar excess of one reactant over the other is typically used to drive the

reaction to completion. The choice of which reactant is in excess depends on the specific

experiment and availability of materials.

Incubation:

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.[2]

The reaction time may need to be optimized depending on the specific reactants and their

concentrations.

Purification (if necessary):
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If one of the reactants was a small molecule, it can be removed by a desalting column or

dialysis.

If both reactants are macromolecules, other purification methods like size-exclusion

chromatography or affinity chromatography may be required.

Mandatory Visualizations
Logical Relationships in Bioconjugation Strategy
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Caption: A decision-making workflow for selecting the appropriate DBCO reagent based on the

available functional group on the target biomolecule.
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Experimental Workflow for Protein Labeling
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Caption: A step-by-step experimental workflow for the conjugation of DBCO-Amine TFA to a

carboxylated protein followed by a SPAAC reaction.

Signaling Pathway Example: EGFR Signaling
Investigation
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Caption: Visualization of the EGFR signaling pathway, a target for investigation using DBCO-

labeled probes for applications in cancer research.[3][8][9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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